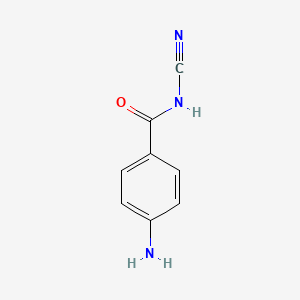
4-Amino-N-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-cyanobenzamide is an organic compound with the molecular formula C8H7N3O It is a derivative of benzamide, characterized by the presence of an amino group and a cyano group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyanobenzamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions and the use of catalysts can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-N-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
4-Amino-N-cyanobenzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-N-cyanobenzamide involves its interaction with molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and stability. For instance, the polymorphic forms of 4-cyanobenzamide exhibit different mechanical responses and room-temperature phosphorescence due to variations in molecular stacking and hydrogen-bonding interactions .
Comparaison Avec Des Composés Similaires
4-Cyanobenzamide: Similar in structure but lacks the amino group.
4-Aminobenzamide: Similar but lacks the cyano group.
N-Cyanobenzamide: A related compound with different substituents.
Uniqueness: 4-Amino-N-cyanobenzamide is unique due to the presence of both amino and cyano groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
77834-48-1 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
4-amino-N-cyanobenzamide |
InChI |
InChI=1S/C8H7N3O/c9-5-11-8(12)6-1-3-7(10)4-2-6/h1-4H,10H2,(H,11,12) |
Clé InChI |
TTXMBQPCLWNGDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



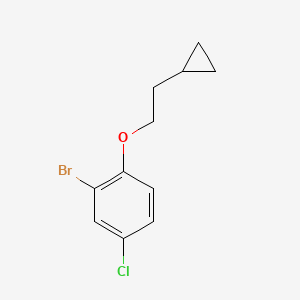
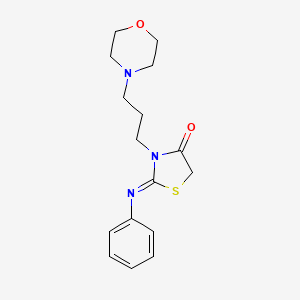
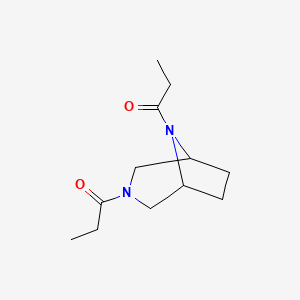

![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)



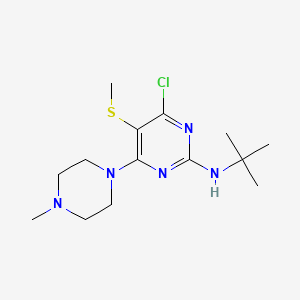
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)

![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)
